2-Allyl-5-methylthiophene
Description
Properties
IUPAC Name |
2-methyl-5-prop-2-enylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-3-4-8-6-5-7(2)9-8/h3,5-6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNLJQZPCWTEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-5-methylthiophene can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with allyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 2- or 5-position of the thiophene ring, often using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, iodine, aluminum chloride
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated thiophenes
Scientific Research Applications
2-Allyl-5-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Allyl-5-methylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anti-inflammatory effects could be due to inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
The structural and functional properties of 2-Allyl-5-methylthiophene can be contextualized by comparing it to related compounds, as outlined below:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Comparisons
Reactivity and Functionalization Potential: The allyl group in this compound offers a reactive site for further modifications, such as Diels-Alder reactions or copolymerization, which are less feasible in simpler analogues like 2-Methyl-5-phenylthiophene. This contrasts with the iodocyclization strategies used for sulfonium intermediates in , where bulky substituents guide regioselectivity. In contrast, 2,2'-Bithiophene-5-methyl-5'-phenyl () exhibits extended π-conjugation due to its bithiophene core, making it more suitable for conductive polymers or photovoltaic materials compared to the mono-thiophene scaffold of this compound.
This effect is amplified in (5-Methylthien-2-yl)methylamine hydrochloride, where the electron-donating amine further polarizes the system . Steric hindrance from the allyl group may reduce reaction rates in electrophilic substitutions compared to smaller substituents (e.g., methyl or acetyl groups in ).
Biological and Commercial Relevance: Thiophene derivatives with polar substituents, such as the carboxamido and carboxy ethyl groups in , are prioritized in pharmaceutical research for their solubility and bioactivity. While this compound lacks such groups, its allyl moiety could be exploited in prodrug designs or polymer-based drug delivery systems.
Biological Activity
2-Allyl-5-methylthiophene (C8H10S) is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
This compound is characterized by an allyl group attached to a methylthiophene structure. Its chemical structure allows it to interact with various biological targets, potentially modulating several biochemical pathways. The compound is hypothesized to exert its biological effects through interactions with enzymes or receptors, influencing processes such as inflammation and cell proliferation.
Mechanism of Action:
- Antimicrobial Activity: The compound has shown promising antimicrobial properties, which may involve disrupting bacterial cell membranes or inhibiting vital enzymatic functions.
- Anticancer Activity: Preliminary studies suggest that this compound can inhibit cancer cell growth by interfering with cellular processes such as tubulin polymerization, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects: It may inhibit cyclooxygenase enzymes, thus reducing the synthesis of pro-inflammatory mediators.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy against bacteria and fungi makes it a candidate for further development in antimicrobial therapies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies: The compound has demonstrated antiproliferative effects in human breast cancer cell lines (e.g., MCF-7). It was found to induce cell cycle arrest and apoptosis at specific concentrations (IC50 values ranging from 10 to 33 nM) comparable to established chemotherapeutic agents .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 10 - 33 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 23 - 33 | Induction of apoptosis |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced levels of inflammatory mediators such as prostaglandins.
Case Studies and Research Findings
-
Antiproliferative Effects:
A study conducted on various derivatives of thiophenes, including this compound, reported significant antiproliferative effects against breast cancer cells. The mechanism was linked to microtubule destabilization, leading to mitotic catastrophe in treated cells . -
Antimicrobial Evaluation:
Another research effort evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Inflammation Models:
In experimental models of inflammation, this compound demonstrated a dose-dependent reduction in inflammatory markers, reinforcing its role as a potential anti-inflammatory therapeutic agent.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-Allyl-5-methylthiophene, and how can purity be optimized?
Methodological Answer:
A common approach involves Friedel-Crafts alkylation of 5-methylthiophene with allyl bromide, using Lewis acids like AlCl₃ or FeCl₃ as catalysts. To optimize purity:
- Step 1: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1) to minimize byproducts .
- Step 2: Purify via column chromatography (gradient elution) or distillation under reduced pressure.
- Step 3: Validate purity using GC-MS and NMR. For new compounds, include microanalysis (C, H, S) to confirm elemental composition .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve allyl group protons (δ 5.0–6.0 ppm) and thiophene ring protons (δ 6.5–7.5 ppm). Compare with 5-methylthiophene derivatives for reference shifts .
- IR Spectroscopy: Confirm allyl C=C stretch (~1640 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from isomerization or residual solvents. Strategies:
- Repeat Synthesis: Ensure reaction conditions (temperature, catalyst) are strictly controlled to avoid side reactions .
- 2D NMR: Use NOESY to confirm spatial proximity of allyl and methyl groups, ruling out regioisomers .
- Computational Validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian) to confirm structural assignments .
Advanced: How can the reactivity of the allyl group in this compound be systematically studied?
Methodological Answer:
- Electrophilic Substitution: React with bromine or nitrating agents to assess regioselectivity (e.g., allyl-directed vs. thiophene-ring reactivity). Monitor via in situ FTIR .
- Cross-Metathesis: Use Grubbs catalyst to couple the allyl group with alkenes. Analyze products via GC-MS and quantify yields .
- Kinetic Studies: Perform time-resolved UV-Vis spectroscopy to measure reaction rates under varying temperatures and solvents .
Basic: What are the critical parameters for reproducing synthetic procedures of this compound?
Methodological Answer:
- Catalyst Loading: Optimize AlCl₃ concentration (typically 10–20 mol%) to balance reaction rate and side-product formation .
- Solvent Choice: Use anhydrous dichloromethane or CS₂ to prevent hydrolysis of Lewis acids .
- Workup: Quench reactions with ice-cold water to isolate the organic layer efficiently. Dry over MgSO₄ before purification .
Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solubility parameters in different solvents (e.g., logP via ChemAxon) .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the allyl group to predict thermal stability .
- QSAR Modeling: Corrogate electronic properties (HOMO/LUMO gaps) with reactivity trends observed experimentally .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods due to volatile thiophene derivatives.
- PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact (category 2A irritation risk) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays: Test anti-inflammatory activity via COX-2 inhibition (ELISA) using IL-1β-induced human macrophages .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified allyl/methyl groups and compare IC₅₀ values .
- Toxicity Screening: Perform MTT assays on HEK293 cells to assess cytotoxicity before in vivo studies .
Basic: How should researchers document experimental procedures for reproducibility?
Methodological Answer:
- Detailed Descriptions: Include exact molar ratios, solvent grades, and equipment settings (e.g., NMR spectrometer frequency) .
- Data Archiving: Deposit raw spectral data (NMR, IR) in repositories like Zenodo or institutional databases .
- Ethical Reporting: Adhere to ACS Ethical Guidelines for data transparency and conflict-of-interest disclosure .
Advanced: What strategies can mitigate challenges in scaling up this compound synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce catalyst loading .
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction kinetics in real time .
- Green Chemistry: Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to improve sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
